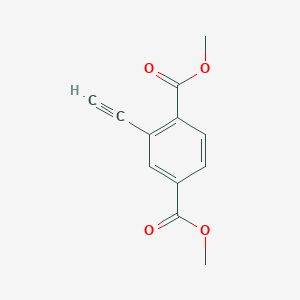

Dimethyl 2-ethynylterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-ethynylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-4-8-7-9(11(13)15-2)5-6-10(8)12(14)16-3/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIENFTPOPLLIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 2 Ethynylterephthalate

Precursor Synthesis and Functionalization Pathways

The journey towards dimethyl 2-ethynylterephthalate begins with the preparation of a suitable precursor, which is then functionalized to introduce the alkyne group.

Synthesis of Dimethyl 2-Bromoterephthalate as a Precursor

The most common and direct precursor for the synthesis of this compound is dimethyl 2-bromoterephthalate. This compound is typically synthesized through the esterification of 2-bromoterephthalic acid. The reaction involves treating 2-bromoterephthalic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Alternatively, direct bromination of dimethyl terephthalate (B1205515) can be employed. This approach requires careful control of reaction conditions to ensure selective mono-bromination at the desired position.

Introduction of the Ethynyl (B1212043) Moiety via Silylated Intermediates

The introduction of the ethynyl group onto the aromatic ring is most effectively achieved through a cross-coupling reaction. To prevent undesired side reactions, such as the homocoupling of the terminal alkyne, a silylated acetylene (B1199291), such as (trimethylsilyl)acetylene, is commonly used. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne's acidic proton. researchgate.net

The general strategy involves the coupling of dimethyl 2-bromoterephthalate with (trimethylsilyl)acetylene. Following the successful coupling, the TMS group is readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the terminal alkyne, this compound. researchgate.net This two-step sequence provides a reliable and high-yielding route to the desired product.

Catalytic Approaches in this compound Synthesis

The cornerstone of this compound synthesis lies in the use of transition metal catalysts to facilitate the crucial carbon-carbon bond formation between the aryl bromide and the alkyne.

Palladium-Catalyzed Cross-Coupling Strategies

The Sonogashira reaction is the most prominent palladium-catalyzed cross-coupling method for the synthesis of arylalkynes. rsc.orgresearchgate.netwikipedia.org This reaction typically involves a palladium(0) catalyst, often in the presence of a copper(I) co-catalyst, and an amine base. researchgate.net The catalytic cycle begins with the oxidative addition of the aryl bromide (dimethyl 2-bromoterephthalate) to the palladium(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired arylalkyne and regenerates the palladium(0) catalyst. wikipedia.org

| Catalyst System Component | Example | Role |

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (B128534) (NEt₃), Diisopropylamine (DIPA) | Neutralizes the generated HX and aids in alkyne deprotonation |

| Solvent | Tetrahydrofuran (THF), Toluene (B28343), Dimethylformamide (DMF) | Solubilizes reactants and catalyst |

Recent advancements have also led to the development of copper-free Sonogashira reactions. nih.govnih.gov These systems often utilize more sophisticated phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without the need for a copper co-catalyst, which can sometimes lead to undesirable side reactions. nih.gov

Copper-Mediated Transformations

While palladium catalysis is dominant, copper-mediated reactions also play a significant role in the synthesis of arylalkynes. In the context of the Sonogashira reaction, copper(I) iodide is a crucial co-catalyst that facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center. researchgate.netorganic-chemistry.org

There are also palladium-free, copper-catalyzed methods for the coupling of aryl halides with terminal alkynes, often referred to as Castro-Stephens reactions. These reactions typically require higher temperatures and stoichiometric amounts of a pre-formed copper acetylide. However, catalytic versions have been developed, expanding the utility of copper in these transformations.

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally benign synthetic routes for compounds like this compound are ongoing. Key areas of focus in applying green chemistry principles to the Sonogashira reaction include:

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) like toluene and DMF with greener alternatives. Studies have explored the use of water, ionic liquids, and bio-based solvents for Sonogashira couplings. nih.gov

Catalyst Efficiency and Reusability: Developing more active catalysts to reduce catalyst loading and employing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Atom Economy: The Sonogashira reaction itself has a good atom economy. Further improvements can be made by optimizing reaction conditions to minimize the formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling).

Energy Efficiency: Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating.

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Reactivity and Mechanistic Investigations of Dimethyl 2 Ethynylterephthalate

Alkyne Reactivity in Dimethyl 2-Ethynylterephthalate

The terminal alkyne group is a dominant feature of the molecule's reactivity, participating in various transformations characteristic of carbon-carbon triple bonds. Its electronic properties and steric accessibility are significantly modulated by the adjacent aromatic ring and ester substituents.

The reactivity of the alkyne is intrinsically linked to its participation in the molecule's extended π-system. In closely related model systems, such as tetramethyl 2,2'-(ethyne-1,2-diyl)diterephthalate, significant interactions between the ester groups and the alkyne's triple bond have been observed. nsf.govnih.govthieme-connect.com These interactions involve carbonyl-to-alkyne electron donation, which desymmetrizes the two orthogonal π-bonds of the alkyne. nsf.govnih.govthieme-connect.com This desymmetrization is a key factor in understanding the molecule's conformational behavior and the specific reactivity of the triple bond. nsf.govnih.govthieme-connect.com The initial step in electrophilic additions to alkynes is often the formation of a π-complex, where the electrophile weakly bonds to the triple bond. msu.edu The electronic modifications induced by the ester groups can influence the stability and subsequent reorganization of such complexes.

The ethynyl (B1212043) group, particularly due to its ortho position relative to an ester group, can actively assist in chemical transformations. Research on related compounds demonstrates that an ortho-ethynyl group can facilitate highly regioselective and diastereoselective [2+2] cross-photocycloaddition reactions. rsc.org In these processes, the ethynyl group is not merely a passive substituent but plays a crucial role in the reaction mechanism. rsc.org Mechanistic studies and DFT calculations suggest that substrates with ortho-ethynyl groups can act as self-photocatalysts. rsc.org This is proposed to occur through the formation of a five-membered ring diradical intermediate via an intramolecular radical addition, which then dictates the stereochemical outcome of the cycloaddition. rsc.org

Achieving high selectivity in photocycloaddition reactions is a significant challenge in organic synthesis. nih.gov In the absence of external photocatalysts, the inherent structural features of molecules like this compound become paramount. Studies on analogous systems have shown that the ortho-ethynyl group is instrumental in achieving high regioselectivity and diastereoselectivity in visible-light-irradiated [2+2] cross-cycloadditions with alkenes. rsc.org For instance, reactions between electron-poor substrates containing an ortho-ethynyl group and various alkenes can generate cis-anti-head-to-head coupled products with high yields and stereospecificity. rsc.org This intrinsic control, stemming from the ethynyl group's participation, underscores its importance in directing the stereochemical course of such photochemical reactions. rsc.org

Ethynyl Group-Assisted Cycloaddition Reactions

Ester Group Influences on Reactivity

The two dimethyl ester groups on the terephthalate (B1205515) ring are not merely passive solubilizing groups; they exert profound electronic and steric effects on the molecule's reactivity, particularly influencing the adjacent ethynyl group.

Detailed computational and experimental studies on model compounds have revealed the presence of significant, attractive supramolecular interactions between the carbonyl oxygen atoms of the ester groups and the carbon atoms of the alkyne triple bond. nsf.govnih.gov This interaction is characterized as a carbonyl-to-alkyne electron donation effect. nsf.govnih.govthieme-connect.com This donation leads to a notable geometric distortion: the triple bonds, typically idealized as linear, become bent. nsf.govnih.govthieme-connect.com Evidence for this bending comes from Non-Covalent Interaction (NCI) analysis and has been confirmed by single crystal X-ray structures of similar, more complex molecules which clearly show angled triple bonds resulting from these intramolecular forces. nsf.govnih.gov

The carbonyl-to-alkyne electron donation has a direct and significant impact on the molecule's conformational dynamics. nsf.govnih.govthieme-connect.com Specifically, this interaction substantially increases the energy barrier for rotation around the single bonds connecting the aromatic rings to the alkyne unit. nsf.govnih.govthieme-connect.com In a model system, the rotational barrier was found to be nearly double that of a comparable system lacking the ester groups. nsf.govnih.govthieme-connect.com This increased barrier is a direct consequence of the stabilization provided by the carbonyl-alkyne interaction, which must be overcome during rotation. nsf.govnih.govthieme-connect.com This heightened rotational barrier leads to greater conformational disorder within molecular assemblies. nsf.govnih.govthieme-connect.com

Interactive Data Table: Rotational Barriers

This table compares the calculated rotational energy barriers for an ester-functionalized model system and an unsubstituted model system, illustrating the impact of carbonyl-to-alkyne interactions.

| Compound | System Type | Rotational Barrier (kcal/mol) | Reference |

| Tetramethyl 2,2'-(ethyne-1,2-diyl)diterephthalate | Ester-Functionalized | ~1.1 | nsf.gov, nih.gov |

| 1,2-diphenylethyne | Unsubstituted | ~0.6 | nsf.gov, nih.gov |

Metal-Mediated Transformations

The presence of the ethynyl group in this compound makes it a prime candidate for transformations catalyzed by metals that can activate alkyne moieties. Research in this area has explored the use of both main group and transition metals to induce cyclizations and other conversions.

Indium(III) Iodide-Catalyzed Reactions

Indium(III) iodide (InI₃) has been utilized as a catalyst in the transformation of this compound. In a specific study, the reaction of this compound with InI₃ in toluene (B28343) at 50°C was investigated. osaka-u.ac.jp The reaction was carried out for 24 hours, after which the mixture was treated with phenyliodine(III) diacetate (PhI(OAc)₂) in diethyl ether. osaka-u.ac.jp This subsequent step was performed at room temperature for 12 hours before the reaction was quenched. osaka-u.ac.jp

| Reactant | Catalyst | Reagent | Solvent | Temperature | Time |

| This compound | InI₃ | PhI(OAc)₂ | Toluene, Et₂O | 50°C, then RT | 24 h, then 12 h |

Table 1: Reaction Conditions for the Indium(III) Iodide-Catalyzed Transformation of this compound. osaka-u.ac.jp

This experimental setup points towards an indium-mediated activation of the alkyne, followed by a subsequent reaction, though the specific products of this transformation of this compound were not detailed in the referenced document. osaka-u.ac.jp

Decaborane-Mediated Conversions

Currently, there is no available information in the searched scientific literature specifically detailing the decaborane-mediated conversions of this compound.

Studies on Carbon-Carbon and Carbon-Oxygen Bond Formation Pathways

The reaction of 2-ethynylbenzoates, close structural analogs of this compound, with indium(III) iodide provides significant insights into the potential pathways for carbon-carbon and carbon-oxygen bond formation. Studies have shown that the large ionic radius of the indium atom plays a crucial role in directing the regioselectivity of the cyclization process. osaka-u.ac.jp

Applications of Dimethyl 2 Ethynylterephthalate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of reactive functional groups renders dimethyl 2-ethynylterephthalate a valuable starting material for the synthesis of complex organic structures. The terminal alkyne group readily participates in a variety of coupling reactions, such as the Sonogashira, Glaser, and other cross-coupling reactions, allowing for the extension of the molecular framework by introducing new carbon-carbon bonds. beilstein-journals.orggelest.com For instance, the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a powerful method for the formation of substituted alkynes, which are key intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. beilstein-journals.org

Furthermore, the ethynyl (B1212043) group can serve as a dienophile in Diels-Alder reactions, a powerful cycloaddition reaction for the formation of six-membered rings. masterorganicchemistry.comnih.govnih.gov This reactivity allows for the construction of polycyclic aromatic hydrocarbons and other complex ring systems. The ester functionalities on the terephthalate (B1205515) core can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form polyesters, polyamides, or metal-organic frameworks (MOFs), further expanding the molecular complexity and potential applications.

Precursor to Functionalized Terephthalate Derivatives

The inherent reactivity of the alkyne and ester groups in this compound makes it an ideal precursor for a wide range of functionalized terephthalate derivatives. These derivatives are of significant interest due to their potential applications in materials science, medicinal chemistry, and coordination chemistry.

Synthesis of Carborane-Functionalized Compounds

A notable application of terminal alkynes, such as the one present in this compound, is in the synthesis of carborane-containing compounds. Carboranes are boron-carbon molecular clusters that possess unique three-dimensional structures and exceptional thermal and chemical stability. The reaction of a terminal alkyne with a decaborane (B607025) (B10H14) source is a common method for the synthesis of o-carboranes. researchgate.netiaea.org This methodology can be applied to this compound to introduce a carborane cage onto the terephthalate backbone.

The resulting carborane-functionalized terephthalates are of interest for applications in boron neutron capture therapy (BNCT), a targeted radiation cancer therapy. The high boron content of the carborane cage makes these compounds effective boron delivery agents.

| Starting Material | Reagent | Product | Application |

| This compound | Decaborane (B10H14) | Dimethyl 2-(o-carboran-1-yl)terephthalate | Boron Neutron Capture Therapy (BNCT) |

Derivatization for Heterocyclic Systems

The ethynyl group of this compound is a versatile precursor for the synthesis of various heterocyclic systems. One of the most prominent reactions is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, between the alkyne and an organic azide (B81097). wikipedia.orgyoutube.comyoutube.comnih.govnih.gov This reaction provides a straightforward and highly efficient route to 1,2,3-triazoles, a class of five-membered nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. youtube.comnih.gov

The reaction of this compound with a suitable azide would yield a terephthalate derivative bearing a triazole substituent. The properties of the resulting molecule can be fine-tuned by varying the nature of the 'R' group on the azide.

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound | Organic Azide (R-N3) | 1,2,3-Triazole derivative | 1,3-Dipolar Cycloaddition |

Furthermore, the alkyne functionality can participate in other cycloaddition reactions and transition-metal-catalyzed cyclizations to form a variety of other heterocyclic systems, such as isoquinolines and pyridopyrimidines, depending on the reaction partners and conditions. This versatility underscores the importance of this compound as a key intermediate in the synthesis of diverse and functionally rich heterocyclic compounds. wikipedia.org

Integration of Dimethyl 2 Ethynylterephthalate in Materials Science

Polymeric Systems and Macromolecular Engineering

The structure of dimethyl 2-ethynylterephthalate, possessing a polymerizable alkyne group and modifiable ester groups on an aromatic ring, makes it an attractive monomer for the construction of sophisticated polymers. Its integration into oligo(p-phenylene ethynylene)s and sequence-defined macromolecules highlights its utility in creating materials with tailored properties.

Oligo(p-phenylene ethynylene) (OPE) Scaffolds

Oligo(p-phenylene ethynylene)s (OPEs) are a class of conjugated materials known for their rigid-rod structure and interesting electronic and optical properties, which make them suitable for applications in molecular electronics and sensors. mdpi.com The synthesis of OPEs is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which joins aryl halides with terminal alkynes. organic-chemistry.orglibretexts.orgorganic-chemistry.org

This compound is an ideal monomer for inclusion in OPE scaffolds. To be used in a polymerization or oligomerization process like the Sonogashira coupling, it would typically be reacted with a di-halogenated aromatic compound. The terminal alkyne of this compound would participate in the coupling, extending the conjugated backbone of the OPE. The methyl ester groups remain as pendant functionalities along the rigid OPE scaffold. These ester groups can influence the solubility and processing characteristics of the resulting oligomers and can be subjected to further chemical modification, such as hydrolysis to carboxylic acids, to alter the material's properties post-synthesis. Stepwise synthesis methods allow for the creation of precisely defined, monodisperse OPEs. rsc.org

Table 1: Sonogashira Coupling for OPE Synthesis

| Reactant A | Reactant B | Catalyst System | Resulting Linkage | Role of this compound |

|---|

Sequence-Defined Macromolecules with Ester Functionality

Sequence-defined polymers are macromolecules in which the monomer units are arranged in a specific, controlled order, akin to the structure of biopolymers like DNA or proteins. nih.govnih.gov This precise control over the monomer sequence allows for the creation of synthetic polymers with highly specific functions. thieme-connect.de Solid-phase synthesis is a key technique for achieving this level of control, where an oligomer is built step-by-step on a solid support. nih.gov

In this context, this compound can be utilized as a specialized monomer to introduce an ethynyl-phenylene unit with pendant ester groups at a specific position within a macromolecular chain. An iterative solid-phase strategy would involve:

Attaching a starting monomer to a resin support.

Sequentially coupling new monomers, such as a protected version of this compound, using orthogonal reaction chemistries. nih.gov

Deprotecting the newly added unit to allow for the next coupling step.

This iterative process enables the precise placement of the ester-functionalized aromatic unit along the polymer backbone. nih.gov The ester groups of the incorporated terephthalate (B1205515) moiety offer a site for post-synthetic modification, allowing for the attachment of other functional molecules or for altering the polymer's solubility and chemical properties after the main chain has been assembled. nih.gov

Metal-Organic Frameworks (MOFs) Functionalization

While this compound itself is not typically used directly in MOF synthesis due to the ester groups, its hydrolyzed dicarboxylic acid form, 2-ethynylterephthalic acid , is a prime candidate for use as an organic linker. The resulting "alkyne-tagged" MOFs are highly valuable platforms for post-synthetic modification, enabling the introduction of new functionalities and the development of advanced catalytic materials. nih.govresearchgate.net

Alkyne-Tagged MOF Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.netresearchgate.netmdpi.com The synthesis of MOFs with pendant, reactive functional groups is a major area of research. 2-ethynylterephthalic acid can serve as a linker to build robust and porous frameworks, such as those with the UiO-67 topology, which are based on zirconium clusters. researchgate.net

In a typical synthesis, 2-ethynylterephthalic acid would be reacted with a metal salt (e.g., a zirconium salt) under solvothermal conditions. The carboxylate groups of the acid coordinate to the metal centers to form the extended framework, leaving the terminal alkyne group pointing into the pores of the MOF. nih.gov The result is a crystalline material with a high surface area and pores decorated with reactive alkyne functionalities.

Table 2: Synthesis of Alkyne-Tagged MOFs

| Metal Source | Organic Linker | Typical Framework | Resulting Feature |

|---|---|---|---|

| Zirconium(IV) chloride | 2-ethynylterephthalic acid | UiO-67 | Pores decorated with terminal alkyne groups. |

Post-Synthetic Modification via Terminal Alkyne

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis. capes.gov.brrsc.org The terminal alkyne group, being relatively inert during the MOF's formation, is an excellent handle for a variety of subsequent chemical transformations. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. nih.gov

This reaction allows for the covalent attachment of a wide range of azide-containing molecules to the MOF's linker without disrupting the framework's structure. This method has been used to introduce new functional groups into the pores of MOFs like UiO-67, with reaction yields of up to 50% for the converted linkers. nih.gov This modular approach allows for the creation of a diverse library of functionalized MOFs from a single parent alkyne-tagged MOF. researchgate.net

Table 3: Post-Synthetic Modification via Click Chemistry

| Parent MOF | Reagent | Reaction Type | Resulting Functionality | Key Finding |

|---|

Catalytic Applications of MOF-Incorporated this compound Moieties

MOFs are highly promising as heterogeneous catalysts due to their high surface area, tunable pore environments, and the presence of catalytically active sites at the metal nodes or on the organic linkers. rsc.orgacs.orgresearchgate.netuchicago.eduunesp.bruchicago.edumdpi.comnih.govrsc.orgrsc.org MOFs containing 2-ethynylterephthalate moieties can be employed as catalysts in several ways:

Intrinsic Catalysis: The metal nodes of the MOF (e.g., Lewis acidic Zr or Co sites) can catalyze reactions, with the pore environment defined by the ethynyl-functionalized linkers influencing substrate selectivity. rsc.org

Catalysis after PSM: The true catalytic potential is often realized after the terminal alkyne is modified. Using click chemistry, specific catalytic groups (e.g., amines, phosphines, or organometallic complexes) can be precisely installed within the MOF pores. researchgate.net This allows the MOF to act as a nanoreactor, where the framework provides stability and size selectivity, while the tethered functional groups perform the catalysis. For example, amine-functionalized MOFs are active in Knoevenagel condensation reactions. researchgate.net The ability to create multifunctional MOFs through orthogonal modification opens the door to designing catalysts for cascade reactions. nih.gov

C-C Bond Forming Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis that allows for the construction of complex molecular architectures. In the context of materials science, C-C bond forming reactions are pivotal for polymer synthesis. The Sonogashira cross-coupling reaction, a powerful method for the formation of a C(sp²)-C(sp) bond, is particularly relevant for monomers containing a terminal alkyne, such as this compound. nih.govresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.com

The Sonogashira polycondensation of this compound with various aryl dihalides is a key strategy for synthesizing conjugated microporous polymers (CMPs). nih.gov These polymers are characterized by their extended π-conjugation and permanent microporosity, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.org The reaction involves the step-growth polymerization of the bifunctional monomers, leading to the formation of a rigid, cross-linked network.

The general conditions for the Sonogashira polymerization using a monomer like this compound involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. dntb.gov.ua The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 1: Representative Conditions for Sonogashira Polycondensation

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base/Solvent | Triethylamine, Diisopropylamine |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Temperature | Room Temperature to Reflux |

This table presents generalized conditions for Sonogashira polycondensation reactions.

The properties of the resulting polymers, such as their surface area, pore size, and thermal stability, can be tuned by carefully selecting the co-monomer to be coupled with this compound. For instance, using a trigonal co-monomer like 1,3,5-triiodobenzene (B10644) can lead to a highly cross-linked network with a large surface area. The resulting poly(aryleneethynylene) networks often exhibit high thermal stability due to their rigid aromatic structure.

Knoevenagel Condensation Catalysis

The Knoevenagel condensation is a classic C-C bond forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a base. researchgate.net This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers. Porous organic polymers (POPs) and metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for this transformation due to their high surface area and the potential for incorporating catalytic sites within their framework. mdpi.comfrontiersin.orgresearchgate.net

While direct studies detailing the use of polymers synthesized specifically from this compound for Knoevenagel condensation catalysis are not prevalent in the provided search results, the general principle holds that POPs containing basic functionalities are excellent catalysts for this reaction. frontiersin.org For instance, a polymer synthesized from this compound could be functionalized post-synthesis to introduce basic sites, such as amine groups. Alternatively, co-polymerization with a monomer already containing a basic moiety could yield a catalytically active material.

The catalytic activity of such a porous polymer in the Knoevenagel condensation is typically evaluated using a model reaction, such as the condensation of benzaldehyde (B42025) with malononitrile. The performance of the catalyst is assessed by measuring the conversion of the reactants and the selectivity towards the desired product over time. The reusability of the catalyst is also a critical factor for practical applications.

Table 2: Illustrative Catalytic Performance of a Functionalized Porous Organic Polymer in Knoevenagel Condensation

| Entry | Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Benzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 2 | >99 |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 1 | >99 |

| 3 | 4-Chlorobenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 2 | >99 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 4 | 95 |

| 5 | Cyclohexanone | Malononitrile | 1.5 | Toluene (B28343) | 80 | 6 | 85 |

This table presents hypothetical data to illustrate the typical catalytic performance of a functionalized porous organic polymer in the Knoevenagel condensation. The catalyst is assumed to be a polymer derived from a monomer system that could include this compound.

Computational and Theoretical Studies on Dimethyl 2 Ethynylterephthalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for studying the electronic structure of many-body systems. Its application to Dimethyl 2-ethynylterephthalate allows for a detailed exploration of its fundamental chemical characteristics.

Conformational Analysis and Geometrical Optimizations

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For this compound, several key conformational features can be analyzed through DFT calculations. The molecule consists of a central benzene (B151609) ring substituted with two methoxycarbonyl (-COOCH₃) groups and an ethynyl (B1212043) (-C≡CH) group.

The primary degrees of conformational freedom involve the rotation of the two methoxycarbonyl groups relative to the plane of the benzene ring. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to perform a potential energy surface scan for the dihedral angles defined by the O=C-O-C atoms of the ester groups.

The geometry of the ethynyl group itself is expected to be linear. Studies on ethynylbenzenes have shown that the C≡C triple bond length is largely unaffected by substitution patterns on the benzene ring. nih.gov The C(ipso)-C(ethynyl) bond, which connects the ethynyl group to the benzene ring, is predicted to be shorter than a typical C-C single bond due to the sp-hybridization of the ethynyl carbon. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT calculations of analogous compounds)

| Parameter | Predicted Value (Å/°) | Basis of Prediction |

| C-C (benzene ring) | ~1.39 - 1.41 Å | DFT calculations on substituted benzenes |

| C=O (ester) | ~1.21 Å | DFT calculations on esters |

| C-O (ester) | ~1.34 Å | DFT calculations on esters |

| O-CH₃ (ester) | ~1.44 Å | DFT calculations on esters |

| C≡C (ethynyl) | ~1.21 Å | DFT calculations on ethynylbenzenes nih.gov |

| C(ring)-C(ethynyl) | ~1.43 Å | DFT calculations on ethynylbenzenes nih.gov |

| C-H (ethynyl) | ~1.06 Å | DFT calculations on ethynylbenzenes |

| C-C-C (benzene ring) | ~120° | DFT calculations on substituted benzenes |

| O=C-O (ester) | ~125° | DFT calculations on esters |

| C-O-C (ester) | ~115° | DFT calculations on esters |

| C(ring)-C≡C | ~180° | Assumed linearity |

| C≡C-H | ~180° | Assumed linearity |

Electron Density Distribution Analysis

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the electronic landscape of this compound through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be delocalized over the π-system of the benzene ring and the ethynyl group. The electron-donating character of the ethynyl group and the electron-withdrawing nature of the methoxycarbonyl groups will influence the precise shape and energy of the HOMO. The LUMO is likely to be concentrated on the benzene ring and the carbonyl groups of the ester functionalities, reflecting their electron-accepting nature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their electron-rich nature and suitability as sites for electrophilic attack. The hydrogen atom of the ethynyl group and the hydrogen atoms of the methyl groups would exhibit positive potential (blue), indicating their electron-deficient character.

Table 2: Predicted Electronic Properties of this compound (Conceptual)

| Property | Predicted Characteristic | Rationale |

| HOMO Location | Delocalized over the benzene ring and ethynyl group | π-conjugation and electron-donating nature of the ethynyl group |

| LUMO Location | Concentrated on the benzene ring and carbonyl groups | Electron-withdrawing nature of the ester groups |

| HOMO-LUMO Gap | Moderate | Balance between electron-donating and withdrawing groups |

| MEP Negative Regions | Around carbonyl oxygen atoms | High electronegativity of oxygen |

| MEP Positive Regions | Ethynyl hydrogen, methyl hydrogens | Lower electron density |

Prediction of Reaction Mechanisms and Intermediates

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. For this compound, several types of reactions can be computationally investigated.

One area of interest is the reactivity of the ethynyl group. This group can undergo various reactions, including cycloadditions (e.g., Diels-Alder reactions), and additions across the triple bond. mdpi.com DFT calculations can be used to model the transition states for these reactions, providing insights into their feasibility and stereoselectivity. For instance, the reaction of this compound with a diene in a Diels-Alder reaction would proceed through a cyclic transition state, the energy of which would determine the reaction rate.

Another important reaction pathway to consider is the hydrolysis of the ester groups. While this reaction is typically catalyzed by acid or base, its mechanism can be studied using DFT. The calculations would model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxy (B1213986) group.

Furthermore, computational studies on the thermal degradation of similar polyester (B1180765) structures, like polyethylene (B3416737) terephthalate (B1205515) (PET), have shown that reactions can proceed through concerted mechanisms involving six-membered cyclic transition states. nih.gov It is plausible that under certain conditions, this compound could undergo intramolecular reactions or rearrangements, and DFT could be used to explore the energy barriers associated with such processes.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be employed to study its behavior in different environments, such as in various solvents or as part of a larger molecular assembly.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, conformational dynamics in solution, and transport properties like diffusion coefficients. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While specific force field parameters for this compound may not be readily available, they can often be derived from existing parameter sets for similar functional groups.

Studies on other aromatic esters have utilized MD simulations to understand their liquid-state properties and intermolecular interactions. nih.gov These simulations can provide insights into how molecules of this compound might pack in the condensed phase and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) that govern its bulk properties.

Quantitative Structure-Activity Relationships (QSAR) in Terephthalate Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. In the context of terephthalate frameworks, QSAR models can be developed to predict properties such as toxicity, biodegradability, or other environmentally relevant endpoints. nih.gov

A QSAR study for a series of terephthalate derivatives, including this compound, would involve several steps. First, a dataset of terephthalates with known activity data would be compiled. Then, a set of molecular descriptors would be calculated for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and topological properties. Finally, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to correlate the descriptors with the observed activity. nih.govnih.gov

While no specific QSAR models for this compound have been found in the literature, general QSAR models for the toxicity of esters and aromatic compounds have been developed. nih.govnih.gov These models often use descriptors such as the octanol-water partition coefficient (logP), molecular weight, and various electronic parameters derived from quantum chemical calculations. A QSAR model for terephthalates would likely find that the presence and nature of substituents on the benzene ring significantly influence the predicted activity. The ethynyl group in this compound would be a key structural feature that would need to be appropriately represented by the chosen descriptors to ensure the model's predictive power. The OECD QSAR Toolbox provides a framework and various models that can be used for predicting toxicological endpoints. qsartoolbox.orgyoutube.com

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of Dimethyl 2-ethynylterephthalate is anticipated to be primarily achieved through well-established cross-coupling reactions. However, future research will likely focus on optimizing these methods for sustainability and efficiency.

A principal route for synthesizing aryl alkynes is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of this compound, this would typically involve the reaction of a dihaloterephthalate with a protected acetylene (B1199291) equivalent, followed by deprotection. Future research could explore the use of more sustainable and efficient catalyst systems for this transformation. While traditional Sonogashira reactions often employ palladium catalysts and copper(I) co-catalysts, modern methodologies are exploring copper-free conditions to avoid the formation of alkyne homocoupling byproducts. nih.govntu.edu.tw The development of air-stable palladium precatalysts that allow for rapid access to a monoligated state could facilitate these reactions at room temperature, enhancing their practicality and environmental friendliness. nih.gov

Furthermore, the exploration of alternative coupling partners and catalyst systems, such as nickel-catalyzed Sonogashira-type reactions, could offer cost-effective and highly efficient synthetic pathways. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advancement in the sustainable production of this compound. rsc.org

Another avenue for future synthetic research lies in the direct ethynylation of a terephthalate (B1205515) precursor. This could potentially be achieved through C-H activation, a rapidly evolving field in organic synthesis that offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials.

The table below summarizes potential synthetic strategies for this compound, highlighting the catalyst, reactants, and potential advantages.

| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Potential Advantages |

| Sonogashira Coupling | Dimethyl 2-haloterephthalate, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst (optional), Amine base | High efficiency, good functional group tolerance |

| Copper-Free Sonogashira | Dimethyl 2-haloterephthalate, Terminal Alkyne | Palladium catalyst, Amine base | Reduced homocoupling, simplified purification |

| Nickel-Catalyzed Coupling | Dimethyl 2-haloterephthalate, Terminal Alkyne | Nickel catalyst, Ligand | Cost-effective, alternative reactivity |

| C-H Activation/Ethynylation | Dimethyl terephthalate, Ethynylating agent | Transition metal catalyst | Atom-economical, reduced waste |

Exploration of Unconventional Reactivity

The dual functionality of this compound, comprising an electron-withdrawing ethynyl (B1212043) group and two ester moieties on an aromatic ring, paves the way for a rich and varied reactivity profile.

The ethynyl group is a versatile handle for a multitude of chemical transformations. One of the most prominent reactions of alkynes is cycloaddition . For instance, the ruthenium-catalyzed cycloaddition of aryl azides to alkynes can yield 1,5-disubstituted 1,2,3-triazoles. nih.govacs.org This "click" type reaction is known for its high efficiency and regioselectivity. Similarly, [3+2] cycloadditions with other dipoles, such as nitrile oxides or diazocompounds, could lead to the formation of various five-membered heterocyclic rings. acs.org The alkyne can also participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) with suitable dienes, offering a pathway to complex polycyclic structures. nih.gov

The electronic nature of the ethynyl substituent is of significant interest. The ethynyl group is known to be electron-withdrawing through its inductive effect but can also act as an electron-releasing group via resonance. rsc.org This dual nature can influence the regioselectivity of electrophilic aromatic substitution reactions on the terephthalate ring. The ester groups are deactivating and meta-directing, and the interplay with the ethynyl substituent could lead to interesting and potentially tunable reactivity patterns. numberanalytics.com

Furthermore, the alkyne moiety can undergo various other transformations, including:

Hydration: To form a methyl ketone.

Hydroamination/Hydroalkoxylation: To introduce nitrogen or oxygen-containing functional groups.

Sonogashira coupling: The terminal alkyne can be further functionalized by coupling with other aryl or vinyl halides. organic-chemistry.org

Polymerization: The ethynyl group can serve as a monomer unit for the synthesis of conjugated polymers.

The ester groups also offer a range of reactive possibilities. They can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a variety of other functional groups. numberanalytics.com Reduction of the esters would yield diols, providing another set of building blocks for further synthetic elaboration.

Advanced Materials Development

The unique structure of this compound makes it an excellent candidate as a building block for a variety of advanced materials.

A significant area of application is in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netbohrium.com The dicarboxylate functionality that can be obtained from the hydrolysis of this compound makes it an ideal linker for MOF synthesis. The presence of the ethynyl group on the linker can serve several purposes. It can be used to post-synthetically modify the MOF through click reactions, allowing for the introduction of new functionalities within the pores. unl.edu The rigidity and linearity of the ethynyl group can also influence the topology and porosity of the resulting framework. rsc.org

The ethynyl group also opens the door to the development of novel polymers . The polymerization of ethynyl-containing monomers can lead to the formation of conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The terephthalate backbone would provide thermal stability and processability to the resulting polymers. Functionalization of related polymers like poly(butylene adipate-co-terephthalate) has been shown to enhance their properties for specific applications. researchgate.net

The table below outlines potential advanced materials derived from this compound.

| Material Type | Role of this compound Derivative | Potential Properties & Applications |

| Metal-Organic Frameworks (MOFs) | Organic Linker (as the dicarboxylic acid) | High porosity, tunable functionality, gas storage, catalysis, sensing |

| Conjugated Polymers | Monomer | Electronic conductivity, photoluminescence, organic electronics |

| Functionalized Polyesters | Co-monomer | Modified mechanical and thermal properties, enhanced biodegradability |

Interdisciplinary Research with this compound Derivatives

The versatility of this compound and its derivatives extends beyond traditional chemistry into various interdisciplinary fields.

In medicinal chemistry , the triazole rings formed from the cycloaddition of the ethynyl group with azides are known pharmacophores found in a range of biologically active compounds. This opens up the possibility of using this compound derivatives as scaffolds for the synthesis of new therapeutic agents.

In the field of supramolecular chemistry , the rigid and well-defined structure of this molecule could be exploited in the design of molecular clips, tweezers, and other host-guest systems. The aromatic rings can participate in π-π stacking interactions, while the ester and ethynyl groups provide sites for hydrogen bonding and other non-covalent interactions.

Furthermore, the functionalization of surfaces with derivatives of this compound could lead to new biomaterials . For example, the surface modification of polymers like polyethylene (B3416737) terephthalate (PET) with amine-functionalized molecules has been explored for creating biocompatible vascular grafts. rsc.org The ethynyl group on this compound could be used to attach biomolecules to surfaces via click chemistry, leading to the development of biosensors or biocompatible coatings.

The potential for interdisciplinary research is vast and will likely grow as the fundamental chemistry of this compound is further explored.

Q & A

Q. Answer :

- Crosslinking Efficiency : Use radical initiators (e.g., AIBN) to polymerize the ethynyl group, monitored via gel permeation chromatography (GPC) to track molecular weight changes.

- Copolymer Design : Co-polymerize with diols (e.g., ethylene glycol) via melt polycondensation. FT-IR and differential scanning calorimetry (DSC) can confirm ester linkages and thermal stability .

- Mechanical Testing : Compare tensile strength and glass transition temperatures (Tg) of derived polymers to assess structural contributions .

Advanced Question: How can mechanistic studies elucidate the interactions between this compound and biological targets (e.g., enzymes)?

Q. Answer :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. Validate with mutagenesis studies on key residues .

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates in vitro. For example, monitor esterase activity via fluorescence quenching .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

Advanced Question: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Q. Answer :

- Side Reactions : Ethynyl groups may undergo undesired cycloaddition or oxidation. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to mitigate .

- Catalyst Loading : Optimize acid catalyst concentration to balance reaction rate and byproduct formation. Continuous flow reactors improve heat/mass transfer for large batches .

- Purification : Chromatography is impractical at scale. Recrystallization from ethanol/water mixtures or fractional distillation under reduced pressure are preferred .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.